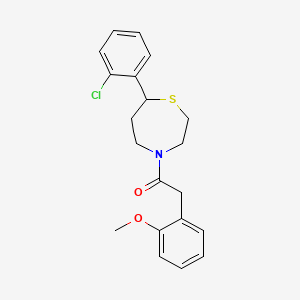
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H22ClNO2S and its molecular weight is 375.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazepane ring and phenyl substituents, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the thiazepane ring through cyclization and subsequent functionalization with aromatic groups.
Synthetic Route Overview
- Formation of Thiazepane Ring : The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
- Substitution Reactions : The introduction of the chlorophenyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions.
- Final Product Formation : The final compound is obtained through acylation reactions, yielding this compound.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiazepane ring enhances binding affinity due to hydrophobic interactions, while the chlorophenyl group may influence selectivity towards specific biological pathways.
Pharmacological Properties
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiazepane compounds can inhibit the proliferation of cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antioxidant Properties : The compound has been evaluated for its antioxidant potential, showing efficacy in scavenging free radicals and reducing oxidative stress markers in vitro .
- Enzyme Inhibition : It has been reported that thiazepane derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
Table 1: Biological Activities of Related Thiazepane Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Enzyme inhibition |
| Compound C | HT-29 | 20 | Antioxidant activity |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Notable Research Findings
- Cytotoxicity Studies : A series of thiazepane derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. Results indicated that certain modifications to the thiazepane structure significantly enhanced anticancer activity .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- In Vivo Efficacy : Animal model studies demonstrated that administration of thiazepane derivatives resulted in reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
Propiedades
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-24-18-9-5-2-6-15(18)14-20(23)22-11-10-19(25-13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLWLPYGWXVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













